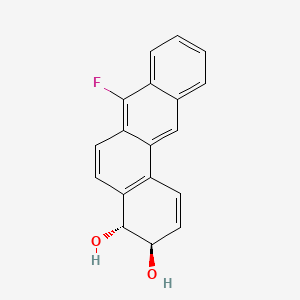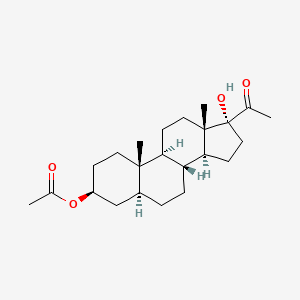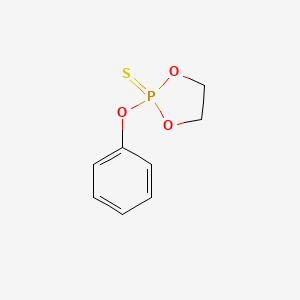
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide is an organophosphorus compound with the molecular formula C8H9O3PS. It is a derivative of dioxaphospholane, characterized by the presence of a phenoxy group and a sulfide group.
Vorbereitungsmethoden
The synthesis of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide typically involves the reaction of phenol with phosphorus trichloride, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used as an additive in various industrial processes, including the production of polymers and as a stabilizer in certain formulations
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has an ethoxy group instead of a phenoxy group and an oxide instead of a sulfide.
Polyfluoroalkylated 1,3,2-dioxaphospholane:
Eigenschaften
CAS-Nummer |
24453-83-6 |
|---|---|
Molekularformel |
C8H9O3PS |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-phenoxy-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C8H9O3PS/c13-12(9-6-7-10-12)11-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
UDRRUMNSAMRGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=S)(O1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


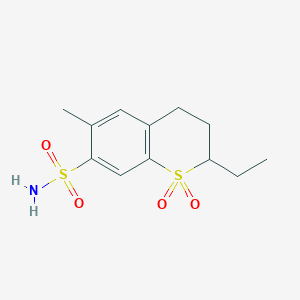
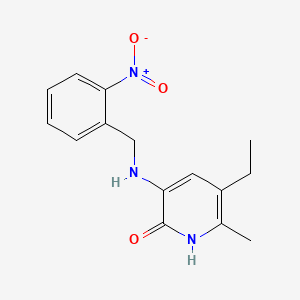
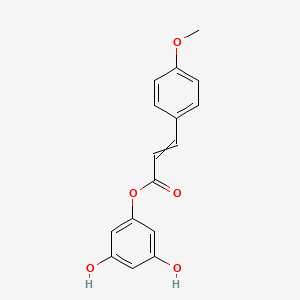
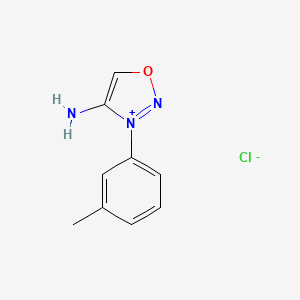



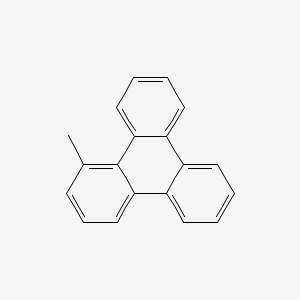
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)


